molecular formula C22H13ClN2O2S B440470 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one CAS No. 4507-19-1

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one

Cat. No.: B440470
CAS No.: 4507-19-1
M. Wt: 404.9g/mol
InChI Key: FYZKOFQLZWDADE-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one typically involves the reaction of 2-aminothiophenol with 2-chlorobenzoxazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-Benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1H-Benzimidazol-2-yl)-5-(N,N-diethylamino)phenol

Uniqueness

3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one is unique due to its specific structural features, such as the presence of both benzoxazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

CAS No.

4507-19-1

Molecular Formula

C22H13ClN2O2S

Molecular Weight

404.9g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H13ClN2O2S/c23-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20(21(26)24-16)28-22-25-17-8-4-5-9-18(17)27-22/h1-12H,(H,24,26)

InChI Key

FYZKOFQLZWDADE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5O4

Origin of Product

United States

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